molecular formula C28H16O2 B14322085 2-(Chrysen-2-yl)naphthalene-1,4-dione CAS No. 105798-26-3

2-(Chrysen-2-yl)naphthalene-1,4-dione

Cat. No.: B14322085
CAS No.: 105798-26-3
M. Wt: 384.4 g/mol
InChI Key: UIWSGRUSYMRLAM-UHFFFAOYSA-N
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Description

2-(Chrysen-2-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, biology, and chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chrysen-2-yl)naphthalene-1,4-dione typically involves the reaction of chrysen-2-yl derivatives with naphthalene-1,4-dione under specific conditions. One common method is the Friedel-Crafts acylation reaction, where chrysen-2-yl chloride reacts with naphthalene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Chrysen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents are introduced into the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chrysen-2-yl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chrysen-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, it can inhibit the activity of certain enzymes and disrupt cellular pathways, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.

    2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.

    Juglone (5-Hydroxy-1,4-naphthoquinone): Found in walnut trees and has antimicrobial properties.

Uniqueness

2-(Chrysen-2-yl)naphthalene-1,4-dione is unique due to its chrysen-2-yl moiety, which imparts distinct structural and electronic properties.

Properties

CAS No.

105798-26-3

Molecular Formula

C28H16O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-chrysen-2-ylnaphthalene-1,4-dione

InChI

InChI=1S/C28H16O2/c29-27-16-26(28(30)25-8-4-3-7-24(25)27)19-10-12-21-18(15-19)11-14-22-20-6-2-1-5-17(20)9-13-23(21)22/h1-16H

InChI Key

UIWSGRUSYMRLAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)C5=CC(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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